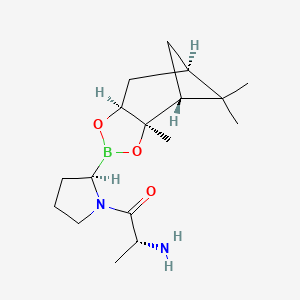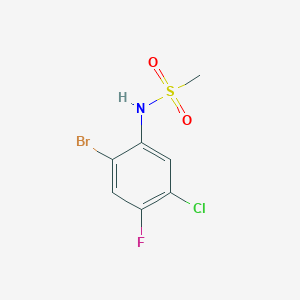
N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide is an organic compound with a complex structure that includes bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methanesulfonamide group
Preparation Methods
The synthesis of N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide typically involves multiple steps, including halogenation and sulfonamidation reactions. One common synthetic route starts with the halogenation of a phenyl ring to introduce bromine, chlorine, and fluorine atoms. This is followed by the introduction of the methanesulfonamide group through a nucleophilic substitution reaction. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-bromo-2-fluorophenyl)methanesulfonamide: This compound has a similar structure but lacks the chlorine atom.
(2-fluorophenyl)methanesulfonamide: This compound has only the fluorine atom attached to the phenyl ring, making it less complex.
2-bromo-5-chlorobenzotrifluoride: This compound has a trifluoromethyl group instead of the methanesulfonamide group.
The uniqueness of this compound lies in its specific combination of halogen atoms and the methanesulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6BrClFNO2S |
|---|---|
Molecular Weight |
302.55 g/mol |
IUPAC Name |
N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H6BrClFNO2S/c1-14(12,13)11-7-3-5(9)6(10)2-4(7)8/h2-3,11H,1H3 |
InChI Key |
RQKLJKTWDHGSRN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1Br)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)
![methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)

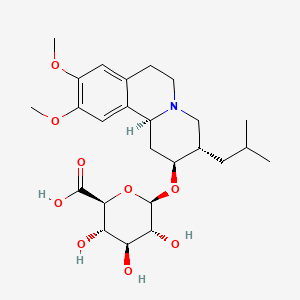
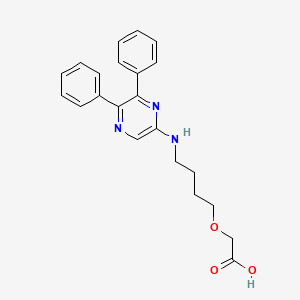
![(2S)-2-amino-3-[[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-octadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13839609.png)
![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)
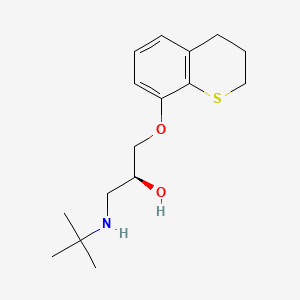

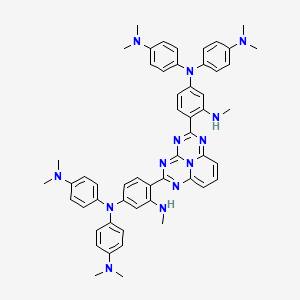
![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)
